tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidinyl group, and a pyridinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving carbamate derivatives.
Industry: The compound is used in the production of various chemical products and intermediates, contributing to the development of new materials and technologies.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate include other carbamate derivatives such as:
- tert-Butyl carbamate
- N-Boc-protected anilines
- Tetrasubstituted pyrroles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other carbamate derivatives may not be as effective.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[(6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-13-7-8-14(17-11-13)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,18,20) |
InChI Key |
PUZXSQSZCAWQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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